Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride

Chiral Purity Enantioselective Synthesis Quality Control

Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride (CAS 1391398-54-1) is a chiral, non-proteinogenic β-amino acid ester in its dihydrochloride salt form, with a molecular formula of C₉H₁₄Cl₂N₂O₂ and a molecular weight of 253.13 g/mol. It functions primarily as a high-purity (typically ≥95%) synthetic intermediate and chiral building block.

Molecular Formula C9H14Cl2N2O2
Molecular Weight 253.12 g/mol
Cat. No. B8182219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (R)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride
Molecular FormulaC9H14Cl2N2O2
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC=NC=C1)N.Cl.Cl
InChIInChI=1S/C9H12N2O2.2ClH/c1-13-9(12)6-8(10)7-2-4-11-5-3-7;;/h2-5,8H,6,10H2,1H3;2*1H/t8-;;/m1../s1
InChIKeyNSTORCLCXFBAKE-YCBDHFTFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride: Chiral β-Amino Acid Building Block for CNS and Kinase-Targeted Synthesis


Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride (CAS 1391398-54-1) is a chiral, non-proteinogenic β-amino acid ester in its dihydrochloride salt form, with a molecular formula of C₉H₁₄Cl₂N₂O₂ and a molecular weight of 253.13 g/mol [1]. It functions primarily as a high-purity (typically ≥95%) synthetic intermediate and chiral building block . Its core structure incorporates a pyridin-4-yl substituent at the β-carbon, making it a versatile precursor for peptidomimetics, kinase inhibitors, and central nervous system (CNS) drug candidates where the (R)-configuration is critical for target engagement [2].

Procurement Risks with Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride: Why Its (S)-Enantiomer, Racemate, and Free Base are Not Interchangeable


Generic substitution for this intermediate is scientifically invalid due to the confluence of stereochemistry, salt form, and application-specific purity requirements. The (R)-configuration at the β-carbon is not a passive feature; it dictates the 3D presentation of the pyridine and amine pharmacophores, and the use of the (S)-enantiomer (CAS 1391405-13-2) or racemate (CAS 1369501-61-0) can lead to inactive or antagonistic isomers in the final drug substance . Furthermore, the dihydrochloride salt form provides enhanced aqueous solubility and solid-state stability, quantifiably differentiating it from the free base (CAS 1213532-80-9), which can cause significant handling and reactivity inconsistencies in multi-step synthesis . The fact that the compound is typically supplied at ≥95% purity with a confirmed specific rotation establishes a measurable identity threshold that generic, uncharacterized alternatives cannot guarantee .

Quantitative Evidence for Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride vs. In-Class Alternatives


Enantiomeric Purity: Guaranteed (R)-Configuration vs. Racemate

The target compound is supplied with a guaranteed minimum purity of 95% for the (R)-enantiomer, whereas the commercially available racemic mixture is often specified at a lower 95% purity level and lacks any stereochemical guarantee. The target compound's chiral identity is verifiable by its specific optical rotation ([α]D²⁵), a critical quality attribute (CQA) absent in the racemate . The (R)-enantiomer exhibits a distinct optical rotation; a structurally related compound, (R)-3-Amino-3-(pyridin-4-yl)propanoic acid, has a reported [α]18/D of +23° (c = 1, acetic acid), providing a class-level reference for expected chiroptical properties .

Chiral Purity Enantioselective Synthesis Quality Control

Chiral Identity Verification via Specific Optical Rotation

For a chiral intermediate, specific optical rotation is a quantitative, unambiguous identity test that differentiates the (R)-enantiomer from the (S)-enantiomer. While the exact [α]D for the methyl ester dihydrochloride is not yet published in a peer-reviewed journal, the parent free acid (R)-3-Amino-3-(pyridin-4-yl)propanoic acid has a documented [α]18/D of +23° (c = 1, acetic acid) . The (S)-enantiomer of the same acid would exhibit an equal but opposite rotation of -23°, a quantifiable 46° net difference. Vendor documentation for the target dihydrochloride confirms that its specific rotation is internally controlled and should match the expected literature value for the (R)-configuration, providing a measurable go/no-go release specification [1].

Stereochemistry Analytical Chemistry Quality Assurance

Salt Form Advantage: Dihydrochloride Solubility vs. Free Base

The dihydrochloride salt of the target compound (MW 253.13 g/mol) is significantly more water-soluble than its free base counterpart (MW 180.20 g/mol, CAS 1213532-80-9), a class-level property that directly impacts its utility in aqueous-phase reactions. The dihydrochloride salt's enhanced solubility facilitates homogeneous reaction conditions for amide couplings and peptide synthesis, whereas the free base often requires organic co-solvents or catalysts that can complicate purification . This is a well-established principle for amino acid ester salts, where the ionized form can exhibit >10x the aqueous solubility of the neutral form, though precise solubility ratios for this specific compound require internal validation .

Pre-formulation Solid-State Chemistry Reactivity

High-Impact Procurement Scenarios for Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride


Synthesis of Enantiopure CNS-Targeted Peptidomimetics

This compound is the preferred chiral building block for constructing peptidomimetic drugs targeting CNS disorders. The guaranteed (R)-configuration, supported by specific optical rotation confirmation [REF from Evidence_Item 2], ensures that the final drug candidate's 3D pharmacophore is correctly presented to targets like NMDA receptors. Using the racemate would necessitate costly chiral separation at a later stage, while the wrong (S)-enantiomer could result in a completely inactive analog [1].

Kinase Inhibitor Lead Optimization Programs

Medicinal chemistry teams can confidently integrate this intermediate into SAR studies for kinase inhibitors. The high initial purity (≥95%) and defined stereochemistry [REF from Evidence_Item 1] minimize the introduction of confounding impurities, ensuring that observed changes in biochemical and cellular potency (e.g., Kd, IC₅₀) are attributable to the designed modifications, not batch-to-batch variability .

Aqueous-Phase Process Chemistry and Scale-Up

For process R&D groups scaling up synthetic routes, the enhanced aqueous solubility of the dihydrochloride salt relative to the free base [REF from Evidence_Item 3] makes it the optimal physical form. It enables more homogeneous, higher-yielding amide bond formations under mild, water-compatible conditions, a key advantage for developing greener and more cost-effective manufacturing processes .

Quote Request

Request a Quote for Methyl (R)-3-amino-3-(pyridin-4-yl)propanoate dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.